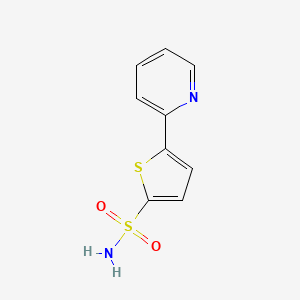

5-pyridin-2-ylthiophene-2-sulfonamide

描述

5-pyridin-2-ylthiophene-2-sulfonamide: is a chemical compound with the molecular formula C9H8N2O2S2 and a molecular weight of 240.302 g/mol It is characterized by the presence of a pyridine ring and a thiophene ring, both of which are connected via a sulfonamide group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-pyridin-2-ylthiophene-2-sulfonamide typically involves the reaction of 5-(2-pyridyl)thiophene-2-sulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired sulfonamide product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research and industrial applications.

化学反应分析

Types of Reactions: 5-pyridin-2-ylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry

5-Pyridin-2-ylthiophene-2-sulfonamide has shown potential as a therapeutic agent due to its structural characteristics that allow for interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound can act as inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cancer cell proliferation and survival. A study demonstrated that certain analogues exhibited nanomolar IC50 values against various PI3K isoforms, highlighting their potential as anticancer agents. For instance, compounds with sulfonamide functionalities were found to significantly enhance inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, while showing reduced activity against PI3Kβ .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 19a | 3.6 | PI3Kα |

| Compound 19b | 4.6 | PI3Kγ |

| Compound 19c | 8.0 | PI3Kδ |

Antibacterial Properties

This compound derivatives have also been investigated for their antibacterial properties. A study focused on the antibacterial efficacy of synthesized compounds against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains, demonstrating significant activity that suggests potential for treating bacterial infections .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit various enzymes, which is crucial for drug development.

Carbonic Anhydrase Inhibition

A series of thiazolone–benzenesulfonamides were designed to inhibit carbonic anhydrase IX, with some compounds showing significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae. The sulfonamide group was pivotal in enhancing binding affinity to the target enzyme .

| Compound | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Compound 4g | 80.69 |

| Compound 4h | 69.74 |

Material Science Applications

This compound is also being explored in material science for its electronic properties.

Nonlinear Optical Properties

Recent studies have synthesized new aryl derivatives of thiophene compounds via Suzuki cross-coupling reactions. These compounds exhibited promising electronic and nonlinear optical properties, making them suitable candidates for applications in optoelectronic devices .

Case Study: Anticancer Efficacy

In a detailed investigation, a specific analogue of this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis selectively in malignant cells while sparing non-cancerous cells, showcasing its potential as a targeted cancer therapy .

Case Study: Antibacterial Activity Against ESBL-producing Strains

A comprehensive study evaluated the antibacterial efficacy of synthesized derivatives against multiple strains of E. coli. The results demonstrated significant inhibition of bacterial growth, suggesting the compound's utility in developing new antibiotics to combat resistant bacterial strains .

作用机制

The mechanism of action of 5-pyridin-2-ylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .

相似化合物的比较

- 5-(2-Pyridyl)thiophene-2-sulfonyl chloride

- 2-Pyridylthiophene-5-sulfonamide

- 2-Hydroxypyrene

Comparison: 5-pyridin-2-ylthiophene-2-sulfonamide is unique due to the presence of both pyridine and thiophene rings connected via a sulfonamide group. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the sulfonamide group enhances its ability to interact with biological targets, making it more effective in enzyme inhibition studies .

生物活性

5-Pyridin-2-ylthiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure includes a thiophene ring substituted with a pyridine group and a sulfonamide moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various tumors. Inhibition of CA IX can disrupt tumor metabolism and induce apoptosis in cancer cells .

- Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on the specific bacterial strain and concentration used .

- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential for use in cancer therapy .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against S. aureus, with a notable lack of activity against E. coli at lower concentrations, suggesting a selective mechanism of action potentially linked to the structure of the compound .

- Cancer Cell Line Testing : In vitro studies on MDA-MB-231 breast cancer cells revealed that this compound could induce apoptosis through pathways involving carbonic anhydrase inhibition. The compound's ability to alter pH levels in tumor microenvironments was also noted as a contributing factor to its cytotoxic effects .

属性

IUPAC Name |

5-pyridin-2-ylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXCMGQOAFLRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284341 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190659-63-3 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190659-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridinyl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。